molecular formula C10H15NO2 B1484780 trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol CAS No. 1842311-34-5

trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol

Cat. No. B1484780
CAS RN: 1842311-34-5
M. Wt: 181.23 g/mol
InChI Key: XXZPSCSPPRRQKP-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol (TMC) is a cyclic molecule with a unique structure that has been studied in recent years due to its potential applications in various fields. TMC has a wide range of potential applications in pharmaceuticals, cosmetics, and biotechnology. This molecule has a unique structure that allows it to interact with a variety of molecules, making it a useful tool for drug development, as well as other research applications.

Mechanism of Action

Trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol is believed to interact with a variety of molecules, including enzymes and other proteins, to exert its effects. It is believed to interact with enzymes, such as phosphodiesterase-4, cyclooxygenase-2, tyrosine kinase, and monoamine oxidase, to inhibit their activity. It is also believed to interact with other proteins, such as G-protein coupled receptors, to modulate their activity. Additionally, this compound is believed to interact with DNA and RNA to modulate gene expression.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been studied for its potential effects on inflammation, pain, cell growth and proliferation, and neurotransmitter levels in the brain. Additionally, this compound has been studied for its potential effects on the immune system, metabolism, and cardiovascular system.

Advantages and Limitations for Lab Experiments

Trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol has several advantages and limitations for lab experiments. One advantage of using this compound in lab experiments is its ability to interact with a variety of molecules and modulate their activity. Additionally, this compound is relatively stable, making it a useful tool for long-term experiments. However, this compound is not water soluble, making it difficult to use in some experiments. Additionally, this compound is not very soluble in organic solvents, making it difficult to use in some experiments.

Future Directions

There are several potential future directions for research involving trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol. One potential direction is to further study its effects on the immune system, metabolism, and cardiovascular system. Additionally, further research could be conducted to explore the potential of this compound as a therapeutic agent for a variety of diseases. Additionally, further research could be conducted to explore the potential of this compound as a tool for drug discovery and development. Finally, further research could be conducted to explore the potential of this compound as a tool for biotech applications, such as gene therapy.

Scientific Research Applications

Trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol has a variety of potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammation. This compound has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of pain and inflammation. This compound has also been studied as a potential inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. Additionally, this compound has been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the regulation of neurotransmitter levels in the brain.

properties

IUPAC Name

(1R,2R)-2-[(5-methylfuran-2-yl)methylamino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7-2-3-8(13-7)6-11-9-4-5-10(9)12/h2-3,9-12H,4-6H2,1H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZPSCSPPRRQKP-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)CN[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol
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trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol
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trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol
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trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol
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trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol
Reactant of Route 6
trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol

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